

Benchmarking LAS195319 Against Known Cancer Therapeutics: A Comparative Guide

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Compound of Interest

Compound Name: LAS195319

Cat. No.: B15542463

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational PI3K δ inhibitor, **LAS195319**, against established cancer therapeutics that target the phosphoinositide 3-kinase (PI3K) pathway. The information presented is intended to offer a comprehensive overview of their biochemical selectivity, clinical efficacy in relevant hematological malignancies, and the experimental methodologies used for their evaluation.

Introduction to LAS195319 and Comparator PI3K Inhibitors

LAS195319 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). While initially investigated for inflammatory respiratory diseases, its mechanism of action holds significant relevance in oncology, particularly in B-cell malignancies where the PI3K δ signaling pathway is a critical driver of cell proliferation and survival.

This guide benchmarks **LAS195319** against four FDA-approved cancer therapeutics that also target the PI3K pathway:

- Idelalisib (Zydelig®): A selective PI3K δ inhibitor.
- Duvelisib (Copiktra®): A dual inhibitor of PI3K δ and PI3K γ .

- Umbralisib (Ukoniq®): An inhibitor of PI3K δ and casein kinase 1 epsilon (CK1 ϵ). (Note: Umbralisib was voluntarily withdrawn from the market in 2022 due to safety concerns in certain clinical trials).[\[1\]](#)
- Copanlisib (Aliqopa®): A pan-Class I PI3K inhibitor with predominant activity against the α and δ isoforms.

Data Presentation: Quantitative Comparison

The following tables summarize the biochemical potency and clinical efficacy of **LAS195319** and the comparator drugs.

Table 1: Biochemical Potency and Isoform Selectivity (IC₅₀, nM)

Compound	PI3K α	PI3K β	PI3K γ	PI3K δ	Fold Selectivity (δ vs α)	Fold Selectivity (δ vs β)	Fold Selectivity (δ vs γ)
LAS195319	1,900	10	36	0.5	3,800x	20x	72x
Idelalisib	8,600	4,000	2,100	19	~453x	~211x	~111x
Duvelisib	1,602	85	27.4	2.5	~641x	34x	~11x
Umbralisib	>10,000	2,360	1,090	22.2	>450x	~106x	~49x
Copanlisib	0.5	3.7	6.4	0.7	0.7x	5.3x	9.1x

Note: IC₅₀ values can vary depending on the specific assay conditions. Data is compiled from publicly available sources.

Table 2: Clinical Efficacy in Relapsed/Refractory Follicular Lymphoma (FL)

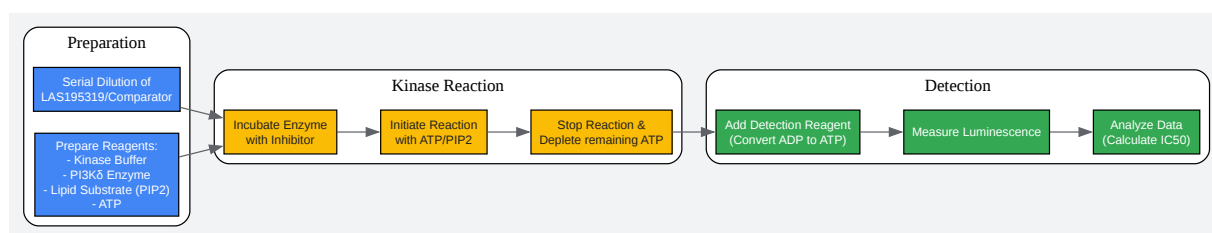
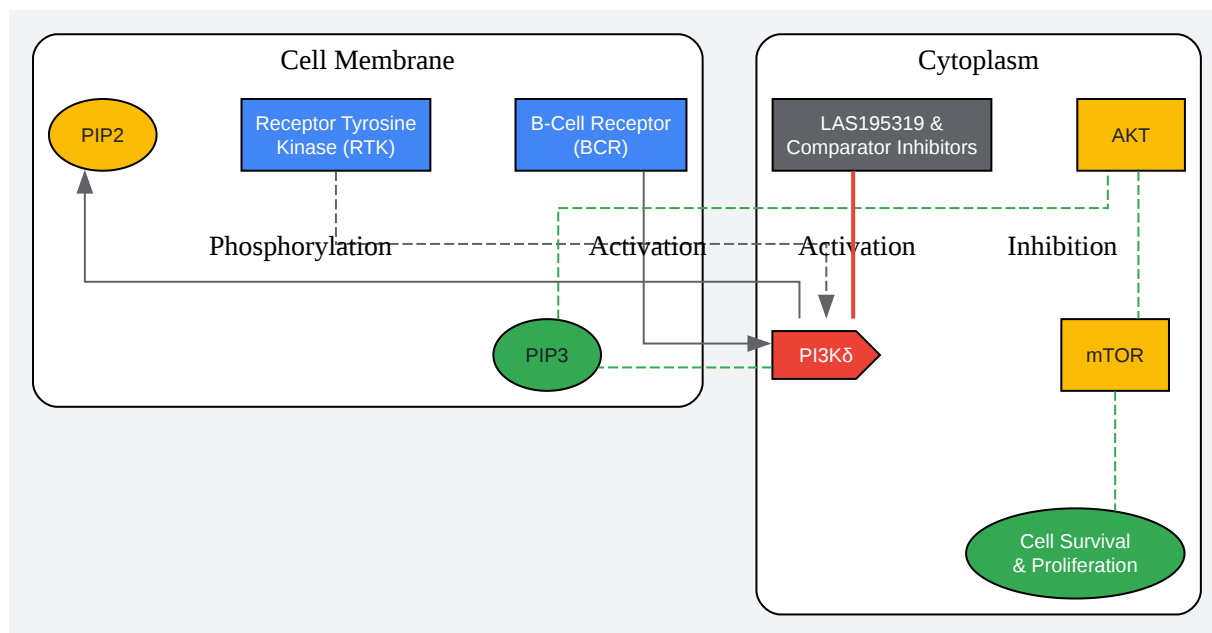
Therapeutic	Trial Name/Identifier	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)
Idelalisib	Study 101-09 (NCT01282424)	57% [2] [3] [4]	11 months [2] [4]
Duvelisib	DYNAMO (NCT01882803)	42% [1] [3]	9.5 months
Umbralisib	UNITY-NHL (NCT02793583)	43% [5] [6]	10.6 months [7] [8]
Copanlisib	CHRONOS-1 (NCT01660451)	59% [9] [10] [11]	11.2 months [9] [11]
LAS195319	N/A	Not available	Not available

Table 3: Clinical Efficacy in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL)

Therapeutic	Trial Name/Identifier	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)
Idelalisib + Rituximab	Study 116 (NCT01539512)	81%	Not Reached (vs. 5.5 months for Placebo + Rituximab) [2]
Duvelisib	DUO (NCT02004522)	78%	13.3 months (vs. 9.9 months for Ofatumumab) [12]
Umbralisib	UNITY-CLL (NCT026112311)	52% (in BTKi/PI3Ki intolerant)	23.5 months [13]
Copanlisib	N/A	Not extensively studied in CLL	Not available
LAS195319	N/A	Not available	Not available

Mandatory Visualizations

PI3K Signaling Pathway and Inhibition



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